4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine
CAS No.:
Cat. No.: VC14548729
Molecular Formula: C15H9Cl2FN4
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9Cl2FN4 |
|---|---|
| Molecular Weight | 335.2 g/mol |
| IUPAC Name | 4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22) |
| Standard InChI Key | DUROVTLUQOYUPH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl |
Introduction
4,6-Dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine class. This compound is characterized by its dichloro-substituted triazine core and a biphenyl moiety that includes a fluorine atom, which can enhance its biological activity and solubility properties .
Synthesis Methods
The synthesis of 4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions. A common approach starts with cyanuric chloride, which is reacted with appropriate amines under controlled conditions.
Biological Activity and Applications
Triazine derivatives, including this compound, are known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to interact with biological systems. Specifically, 4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine may inhibit lysophosphatidic acid acyltransferase β activity, which is crucial in cancer cell proliferation pathways, potentially leading to reduced tumor growth and altered cell signaling.
Research Findings
| Compound Feature | Description |
|---|---|
| Chemical Structure | Dichloro-substituted triazine core with a biphenyl moiety containing a fluorine atom. |
| Biological Activity | Potential inhibitor of lysophosphatidic acid acyltransferase β, affecting cancer cell proliferation. |
| Synthesis | Typically involves nucleophilic substitution reactions starting from cyanuric chloride. |
| Applications | Pharmaceutical and agrochemical applications due to its interaction with biological systems. |
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